CID 138108660

Beschreibung

CID 138108660 is a chemical compound listed in the AK Scientific product catalog under the entry "CID 138108660 95%" . The compound is likely synthesized with high purity (≥95%) and may belong to a class of heterocyclic or organometallic compounds, given the naming conventions of similar entries (e.g., 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one) in the same catalog .

Eigenschaften

Molekularformel |

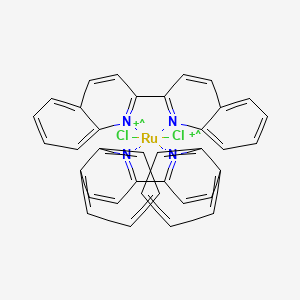

C36H24Cl2N4Ru+2 |

|---|---|

Molekulargewicht |

684.6 g/mol |

InChI |

InChI=1S/2C18H12N2.2Cl.Ru/c2*1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;;;/h2*1-12H;;;/q;;2*+1; |

InChI-Schlüssel |

XDOAXIWHETWNOM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.[Cl+][Ru][Cl+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Biquinoline,rutheniumcomplex typically involves the reaction of ruthenium precursors with 2,2’-biquinoline ligands. One common method is the reaction of ruthenium trichloride with 2,2’-biquinoline in the presence of a reducing agent under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center .

Industrial Production Methods

Industrial production of 2,2’-Biquinoline,rutheniumcomplex may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Functional Group Transformations

The carboxylic acid moiety undergoes classical acid-catalyzed reactions:

Imidazole Ring Reactivity

The 4,5-dihydroimidazole ring participates in nitrogen-centered reactions:

Alkylation

-

Reacts with alkyl halides (e.g., CH<sub>3</sub>I) under basic conditions (NaH/DMF) to form N-alkylated derivatives .

-

Catalyzed by phase-transfer agents (e.g., TBAB) for enhanced regioselectivity .

Acylation

Pyrazole Ring Reactions

The pyrazole moiety undergoes electrophilic substitution:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-pyrazole derivatives | |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 4-Chloro-pyrazole adducts |

Coordination Chemistry

The nitrogen atoms in imidazole and pyrazole act as ligands for metal ions:

-

Forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) in ethanol/water at pH 7–8 .

-

Coordination alters electronic properties, enabling catalytic applications .

Cyclization and Heterocycle Formation

CID 138108660 serves as a precursor in multi-step syntheses:

-

Reacts with thiourea under reflux (EtOH/H<sub>2</sub>O) to form imidazo[1,2-a]pyrimidines .

-

Condensation with aldehydes (e.g., benzaldehyde) yields Schiff bases, followed by cyclization to triazole derivatives .

Stability and Degradation

-

pH Sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions via ring-opening.

-

Oxidative Breakdown : Susceptible to H<sub>2</sub>O<sub>2</sub>/UV light, forming fragmented aromatic amines.

Key Mechanistic Insights

-

Nucleophilic Attack : The imidazole nitrogen acts as a nucleophile in alkylation/acylation .

-

Electrophilic Aromatic Substitution : Pyrazole undergoes nitration at the 3-position due to electron-donating effects of adjacent nitrogen .

-

Chelation : Metal coordination stabilizes transition states in catalytic cycles .

Wissenschaftliche Forschungsanwendungen

2,2’-Biquinoline,rutheniumcomplex has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-Biquinoline,rutheniumcomplex involves its interaction with various molecular targets and pathways. For instance, in photoactivated chemotherapy, the complex absorbs light and undergoes a photochemical reaction to produce reactive oxygen species, which can damage cellular components and induce cell death. The ruthenium center plays a crucial role in facilitating these reactions by providing a suitable environment for electron transfer and redox processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, based on analogous compounds and methodologies in the evidence, we infer key similarities and differences:

Structural Analogues

and provide frameworks for comparing compounds via PubChem CIDs. For example:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share structural motifs like polyketide backbones but differ in functional groups (e.g., methyl substitutions) .

- Betulin-derived inhibitors (CIDs 72326, 64971, 92158) emphasize triterpenoid scaffolds, contrasting with simpler heterocyclic systems .

Functional Analogues

highlights compounds with similarity scores (0.51–0.71) based on molecular descriptors like solubility, absorption, and toxicity. For instance:

- CAS 899809-61-1 (CID 57892468): A CYP1A2 inhibitor with moderate solubility (0.019–0.0849 mg/mL) and BBB permeability .

- Irbesartan (CID 3749): An angiotensin receptor blocker with distinct pharmacokinetic properties compared to betulin-derived inhibitors .

CID 138108660’s lack of disclosed functional data precludes direct comparison, but its high purity (95%) implies suitability for mechanistic or formulation studies, akin to reference substances in .

Data Table: Comparative Overview

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 138108660 that addresses gaps in existing literature?

- Methodology : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does CID 138108660 modulate [specific biological pathway] compared to [analog/control compound] under [defined experimental conditions]?"

- Ensure questions are testable via experimental or computational methods (e.g., dose-response assays, molecular docking) .

- Tools : Leverage systematic reviews and citation tracking tools (e.g., PubMed, SciFinder) to identify understudied mechanisms or contradictory findings .

Q. What are best practices for conducting a literature review on CID 138108660?

- Strategy :

Use keyword combinations (e.g., "CID 138108660" + "synthesis" + "kinase inhibition") in databases like CAS SciFinder and Reaxys.

Prioritize primary sources (peer-reviewed journals) over secondary summaries.

Track citation networks to map historical and emerging trends .

- Common Pitfalls : Avoid over-reliance on non-peer-reviewed platforms (e.g., patents, preprints) without validation .

Q. How to design a reproducible experimental protocol for CID 138108660?

- Key Considerations :

- Controls : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay conditions.

- Replication : Perform triplicate experiments with independent preparations of CID 138108660 to assess batch variability .

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing synthesis routes, purity (>95% via HPLC), and storage conditions (-80°C under argon) .

Advanced Research Questions

Q. How to resolve contradictions in published data on CID 138108660's mechanism of action?

- Analytical Approach :

Meta-analysis : Compare experimental conditions across studies (e.g., cell lines, concentration ranges, assay endpoints). For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .

- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What strategies ensure reproducibility in CID 138108660-related research?

- Best Practices :

- Open Science : Share raw data (e.g., NMR spectra, crystallography files) via repositories like Zenodo or ChemRxiv .

- Collaborative Verification : Partner with independent labs to replicate key findings (e.g., in vivo efficacy in murine models) .

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .

Q. How to design a study investigating CID 138108660's off-target effects?

- Methodology :

Profiling : Use high-throughput screening (HTS) panels (e.g., Eurofins PharmaCast) to assess activity against 100+ targets.

Chemoproteomics : Employ activity-based protein profiling (ABPP) with CID 138108660-derived probes to identify unexpected interactions .

Computational Predictions : Apply machine learning models (e.g., DeepChem) to predict toxicity or off-target binding .

Q. What advanced characterization techniques validate CID 138108660's structural and functional properties?

- Techniques :

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) or cryo-EM for binding conformation in target complexes.

- Dynamic Behavior : Molecular dynamics (MD) simulations to study ligand-receptor interactions over time (e.g., RMSD, binding free energy calculations) .

- Reporting Standards : Include CIF files for crystallographic data and validate force fields in MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.